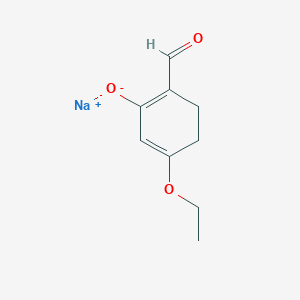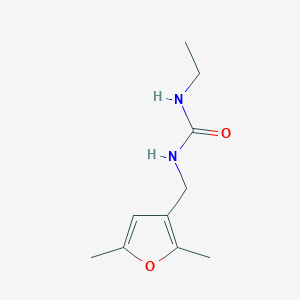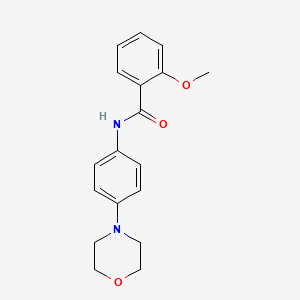
(3,5-Dimethoxyphenyl)(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3,5-Dimethoxyphenyl)(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including a phenyl ring, a piperazine ring, and a pyrimidine ring . These functional groups suggest that the compound may have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through coupling reactions . For example, aromatic acid chlorides can be coupled with piperazine derivatives in the presence of a base to yield related compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The presence of the piperazine and pyrimidine rings suggests that the compound may have interesting binding properties .
Scientific Research Applications
Synthesis and Heterocyclic Compound Development
One significant application of the chemical structure related to (3,5-Dimethoxyphenyl)(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone is in the synthesis of novel heterocyclic compounds. These compounds have been synthesized for their potential anti-inflammatory and analgesic properties. For instance, novel heterocyclic compounds derived from benzodifuranyl and thiazolopyrimidines show high inhibitory activity on COX-2 selectivity, indicating their potential as anti-inflammatory and analgesic agents. Such compounds were created through a series of complex chemical reactions, including the use of amino thio-uracil and visnagenone, leading to a variety of new chemical entities with potential pharmacological activities (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Another area of research application is in the development of compounds with antimicrobial properties. New pyridine derivatives, for example, have been synthesized and shown variable and modest activity against bacteria and fungi. This includes the synthesis of amide derivatives from 2-amino substituted benzothiazoles and chloropyridine, which have been evaluated for in vitro antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Patel et al., 2011).
Antioxidant and Anti-proliferative Activities
Research has also extended into the synthesis of compounds with antioxidant and anti-proliferative activities. For instance, new molecules like 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one have been synthesized, characterized, and found to exhibit significant antioxidant efficacy through DPPH and ABTS methods. This suggests their potential application in combating oxidative stress-related diseases (Dineshkumar & Parthiban, 2022).
Safety and Hazards
properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-5-28-19-13-18(21-14(2)22-19)23-6-8-24(9-7-23)20(25)15-10-16(26-3)12-17(11-15)27-4/h10-13H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXXUGKATPHXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethoxyphenyl)(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]butanamide](/img/structure/B2549030.png)
![3-amino-N-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2549031.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2549033.png)
![3-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2549034.png)
![Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate](/img/structure/B2549036.png)

![6-(3-Methylbenzofuran-2-yl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549039.png)
![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2549040.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]quinoxaline-2-carboxamide;hydrochloride](/img/structure/B2549043.png)
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2549044.png)

